[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 626216-09-9
VCID: VC21498396
InChI: InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2
Molecular Formula: C15H18N2O
Molecular Weight: 242.32g/mol

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine

CAS No.: 626216-09-9

Cat. No.: VC21498396

Molecular Formula: C15H18N2O

Molecular Weight: 242.32g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine - 626216-09-9

Specification

CAS No. 626216-09-9
Molecular Formula C15H18N2O
Molecular Weight 242.32g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Standard InChI InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3
Standard InChI Key KQALNNBYWOQVTE-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2
Canonical SMILES CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2

Introduction

Chemical Structure and Properties

Structural Features

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine contains several distinctive structural elements:

  • A 4-methoxyphenyl group (a benzene ring with a methoxy substituent at the para position)

  • An ethyl linker connecting the 4-methoxyphenyl group to the amine nitrogen

  • A methylene bridge connecting the pyridine ring to the amine nitrogen

  • A pyridine ring with connection at the 3-position

This arrangement creates a molecule with interesting three-dimensional properties and potential biological activity.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the physical and chemical properties of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine can be characterized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O
Molecular WeightApproximately 242.32 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbably soluble in common organic solvents
Functional GroupsTertiary amine, pyridine, methoxy

The compound contains two basic nitrogen atoms—one in the pyridine ring and one in the amine linkage—which would influence its acid-base properties and potential interactions with biological systems .

Synthesis Methods

Reductive Amination Approach

One potential synthetic route could involve reductive amination between a 4-methoxyphenylethylamine derivative and pyridine-3-carbaldehyde, followed by reduction of the resulting imine. This approach is analogous to methods used for similar amine compounds .

Condensation and Reduction Method

Another approach could involve:

  • Condensation of 4-methoxy acetophenone with an appropriate amine

  • Reduction of the resulting imine

  • Further functionalization to introduce the pyridin-3-ylmethyl group

This approach is similar to methods described for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, which involves condensation reactions followed by reduction steps .

Stereoselective Synthesis

If stereochemically pure forms of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine are desired, stereoselective synthesis methods may be employed. The patent literature describes several approaches for preparing optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine with high optical purity (up to 100% by HPLC), which could potentially be adapted for the synthesis of the target compound .

For example, one method involves:

  • Preparation of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine

  • Stereoselective reduction to form the corresponding amine

  • Further functionalization to introduce the pyridin-3-ylmethyl group

Structure-Activity Relationships

Comparison with Structural Analogs

To better understand the potential properties and activities of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine, a comparison with structurally related compounds is valuable:

CompoundStructural DifferencePotential Impact on Activity
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-aminePyridine nitrogen at 2-position vs. 3-positionDifferent electronic distribution and binding properties
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amineDifferent connectivity patternAltered spatial arrangement of functional groups
[2-(4-Methoxy-phenyl)-ethyl]-[6-(3-trifluoromethyl- triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-ylmethyl]-amineMore complex structure with additional functional groupsEnhanced binding specificity for potential biological targets

Electronic and Steric Factors

The position of the nitrogen atom in the pyridine ring (3-position in the target compound versus 2-position in some related compounds) would significantly affect:

These factors would influence the compound's interactions with potential biological targets and its physicochemical properties .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum would likely show:

  • Aromatic signals for both the phenyl and pyridine rings

  • A singlet for the methoxy group (approximately δ 3.7-3.8 ppm)

  • Signals for the methylene and methine protons

  • Signals for the ethyl group protons

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

  • C-H stretching (aromatic and aliphatic)

  • C=N stretching (pyridine)

  • C-O-C stretching (methoxy group)

  • C=C stretching (aromatic rings)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be valuable for determining the purity of synthesized [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine, particularly if stereoisomers are present. The patent literature for related compounds describes HPLC methods capable of determining chiral purity with high precision .

Future Research Directions

Synthesis and Characterization

Further research on [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine should focus on:

  • Development of efficient synthetic routes, particularly stereoselective methods

  • Comprehensive characterization of physical and chemical properties

  • Determination of crystal structure if possible

Biological Evaluation

Considering the potential biological activities suggested by structural analogs, future research should investigate:

  • Cytotoxicity against various cancer cell lines

  • Effects on enzyme systems, particularly tubulin polymerization

  • Structure-activity relationships through the synthesis and testing of derivatives

  • Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

Application Development

Based on its structural features, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine could be developed for several applications:

  • As a synthetic intermediate for more complex pharmaceutical agents

  • As a chiral resolving agent for the preparation of enantiomerically pure compounds

  • As a lead compound for the development of new therapeutic agents

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